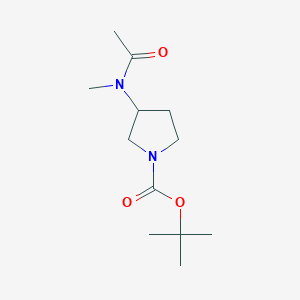![molecular formula C10H8N2OS B12878363 2-(Methylthio)benzo[d]oxazole-5-acetonitrile](/img/structure/B12878363.png)
2-(Methylthio)benzo[d]oxazole-5-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylthio)benzo[d]oxazole-5-acetonitrile is a chemical compound with the molecular formula C10H8N2OS It is a derivative of benzoxazole, featuring a methylthio group at the 2-position and an acetonitrile group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)benzo[d]oxazole-5-acetonitrile typically involves the cyclization of appropriate precursors One common method involves the reaction of 2-aminothiophenol with an appropriate nitrile under acidic conditions to form the benzoxazole ring
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylthio)benzo[d]oxazole-5-acetonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
2-(Methylthio)benzo[d]oxazole-5-acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Methylthio)benzo[d]oxazole-5-acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the methylthio and nitrile groups can influence its binding affinity and specificity towards these targets. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylthio)benzoxazole: Lacks the acetonitrile group, making it less versatile in certain synthetic applications.
2-(Methylthio)benzo[d]thiazole: Contains a sulfur atom in the ring, which can alter its chemical reactivity and biological activity.
2-(Methylthio)benzo[d]imidazole: Contains a nitrogen atom in the ring, which can affect its electronic properties and interactions with biological targets.
Uniqueness
2-(Methylthio)benzo[d]oxazole-5-acetonitrile is unique due to the presence of both the methylthio and acetonitrile groups, which provide distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C10H8N2OS |
|---|---|
Peso molecular |
204.25 g/mol |
Nombre IUPAC |
2-(2-methylsulfanyl-1,3-benzoxazol-5-yl)acetonitrile |
InChI |
InChI=1S/C10H8N2OS/c1-14-10-12-8-6-7(4-5-11)2-3-9(8)13-10/h2-3,6H,4H2,1H3 |
Clave InChI |
DZPAARBPYVVBHJ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=C(O1)C=CC(=C2)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12878281.png)







![N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12878341.png)



![3-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12878354.png)

